[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-YL]methanamine
Overview
Description
[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-YL]methanamine: is a chemical compound that features a trifluoroethyl group attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-YL]methanamine typically involves the reaction of 2,2,2-trifluoroethyl azide with propargylamine under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-YL]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions include various triazole derivatives, amine derivatives, and substituted triazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, [1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-YL]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its trifluoroethyl group enhances the compound’s stability and bioavailability .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and resistance to degradation .
Mechanism of Action
The mechanism of action of [1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-YL]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s binding affinity and selectivity towards these targets. The triazole ring plays a crucial role in stabilizing the compound’s interaction with its molecular targets, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether
- 2,2,2-Trifluoroethyl methyl acrylate
- 1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine
Uniqueness
Compared to similar compounds, [1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-YL]methanamine stands out due to its unique combination of a trifluoroethyl group and a triazole ring. This combination imparts enhanced chemical stability, bioavailability, and binding affinity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[1-(2,2,2-trifluoroethyl)triazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3N4/c6-5(7,8)3-12-2-4(1-9)10-11-12/h2H,1,3,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLJUVBFXJHBSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CC(F)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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